molecular formula C19H19NO3S B11657231 2-(Morpholin-4-ylcarbonothioyl)phenyl 3-methylbenzoate

2-(Morpholin-4-ylcarbonothioyl)phenyl 3-methylbenzoate

Cat. No.: B11657231
M. Wt: 341.4 g/mol
InChI Key: ABMDAZROCUJMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a carbothioyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE typically involves the reaction of morpholine-4-carbothioyl chloride with 3-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE can be compared with other similar compounds, such as:

    2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE: Similar structure but with a different position of the methyl group on the benzoate ring.

    2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE:

    2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE: Lacks the methyl group, making it a simpler analog.

The uniqueness of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C19H19NO3S/c1-14-5-4-6-15(13-14)19(21)23-17-8-3-2-7-16(17)18(24)20-9-11-22-12-10-20/h2-8,13H,9-12H2,1H3

InChI Key

ABMDAZROCUJMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C(=S)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.